molecular formula C13H9F3 B14269061 Naphthalene, 1-[1-(trifluoromethyl)ethenyl]- CAS No. 136476-28-3

Naphthalene, 1-[1-(trifluoromethyl)ethenyl]-

Cat. No.: B14269061
CAS No.: 136476-28-3
M. Wt: 222.20 g/mol
InChI Key: YVWPIJHHIAXGAC-UHFFFAOYSA-N
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Description

Naphthalene, 1-[1-(trifluoromethyl)ethenyl]- is an organic compound with the molecular formula C13H9F3 It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by a trifluoromethyl group attached to an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 1-[1-(trifluoromethyl)ethenyl]- typically involves the reaction of naphthalene with trifluoromethyl-containing reagents under specific conditions. One common method is the reaction of naphthalene with trifluoromethyl vinyl ether in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1-[1-(trifluoromethyl)ethenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

    Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.

    Reduction: Formation of Naphthalene, 1-[1-(trifluoromethyl)ethyl]-.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

Naphthalene, 1-[1-(trifluoromethyl)ethenyl]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Naphthalene, 1-[1-(trifluoromethyl)ethenyl]- involves its interaction with molecular targets through its trifluoromethyl and ethenyl groups. These interactions can affect various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    1-(Trifluoromethyl)naphthalene: Similar structure but lacks the ethenyl group.

    1-Fluoronaphthalene: Contains a fluorine atom instead of the trifluoromethyl group.

    1-Bromo-2-trifluoromethyl-naphthalene: Contains a bromine atom in addition to the trifluoromethyl group.

Uniqueness

Naphthalene, 1-[1-(trifluoromethyl)ethenyl]- is unique due to the presence of both the trifluoromethyl and ethenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous.

Properties

CAS No.

136476-28-3

Molecular Formula

C13H9F3

Molecular Weight

222.20 g/mol

IUPAC Name

1-(3,3,3-trifluoroprop-1-en-2-yl)naphthalene

InChI

InChI=1S/C13H9F3/c1-9(13(14,15)16)11-8-4-6-10-5-2-3-7-12(10)11/h2-8H,1H2

InChI Key

YVWPIJHHIAXGAC-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC2=CC=CC=C21)C(F)(F)F

Origin of Product

United States

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